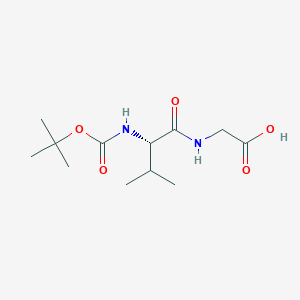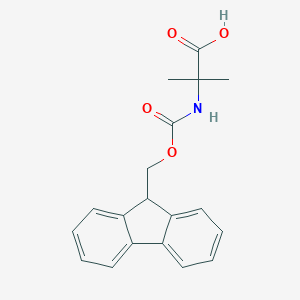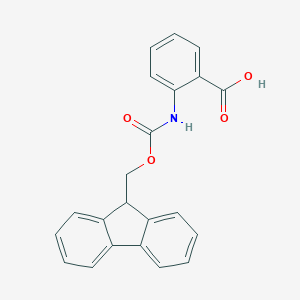
Boc-val-gly-OH
Vue d'ensemble
Description
“Boc-val-gly-OH” is a type of peptide that is often used in peptide chemistry . It is used in the esterification reaction to synthesize N-Boc amino acid esters . It is also used in the synthesis of tripeptide H-Gly-Pro-Glu-OH, which are analogs of neuroprotective drugs .
Synthesis Analysis
The synthesis of “this compound” involves environmentally conscious in-water peptide synthesis using Boc strategy . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group . The synthesis of peptides containing polyfunctional amino acids is a complex practical task .
Molecular Structure Analysis
The molecular structure of “this compound” contains total 40 bond(s); 18 non-H bond(s), 3 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxyl group(s) .
Chemical Reactions Analysis
“this compound” is used in Boc solid-phase peptide synthesis . It is also used in the esterification reaction to synthesize N-Boc amino acid esters .
Applications De Recherche Scientifique
Synthèse de peptides
Boc-val-gly-OH: est largement utilisé dans la synthèse de peptides, en particulier dans la synthèse de peptides en phase solide (SPPS). Le groupe Boc protège le groupe amino pendant le processus de synthèse, empêchant les réactions secondaires indésirables. Après l'assemblage de la chaîne peptidique, le groupe Boc peut être éliminé dans des conditions acides douces, ce qui est avantageux pour la synthèse de peptides sensibles .
Applications pharmaceutiques
Dans l'industrie pharmaceutique, This compound sert de composant de base pour la synthèse de divers peptides ayant un potentiel thérapeutique. Il a été utilisé pour créer des tétrapeptides qui présentent une activité immunostimulante, ce qui pourrait être bénéfique dans le développement de nouvelles immunothérapies .
Développement de biomatériaux
Le composé joue un rôle dans le développement de biomatériaux, en particulier dans la création de matériaux à base de peptides. Ces matériaux ont des applications en génie tissulaire et comme échafaudages pour la croissance cellulaire, où la biocompatibilité et la biodégradabilité des peptides sont cruciales .
Chimie verte
This compound: contribue aux initiatives de chimie verte en permettant la synthèse de peptides dans l'eau, un solvant respectueux de l'environnement. Cette approche s'aligne sur les principes de la chimie verte, visant à réduire l'utilisation de solvants organiques nocifs et à minimiser l'impact environnemental .
Sciences de l'environnement
En sciences de l'environnement, l'utilisation de This compound dans la synthèse de peptides à base d'eau représente un changement vers des procédés chimiques plus durables et moins polluants. Elle illustre l'application des principes de la chimie verte dans la réduction de l'utilisation de solvants organiques, ce qui est une préoccupation majeure en matière de pollution mondiale et de changement climatique .
Chimie industrielle
La synthèse à l'échelle industrielle de peptides, y compris ceux destinés à un usage thérapeutique, implique souvent This compound en raison de sa capacité de production à grande échelle. La stratégie Boc est connue pour ne générer que des gaz comme sous-produits lors de l'étape de déprotection, ce qui la rend favorable pour les applications industrielles .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Boc-Val-Gly-OH, also known as N-tert-butyloxycarbonyl-valyl-glycine, is a tripeptide that is used in peptide chemistry
Mode of Action
It’s known that peptides can interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting protein-protein interactions, or even penetrating cells to reach intracellular targets . The specific interactions of this compound with its targets would depend on its amino acid sequence and structure.
Biochemical Pathways
For instance, they can modulate signal transduction pathways, influence gene expression, or affect metabolic processes .
Pharmacokinetics
It’s known that the pharmacokinetic properties of peptides can be influenced by factors such as their size, charge, hydrophobicity, and susceptibility to enzymatic degradation .
Result of Action
These can include changes in cell signaling, alterations in gene expression, modulation of immune responses, and effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .
Analyse Biochimique
Biochemical Properties
Boc-Val-Gly-OH participates in various biochemical reactions, primarily involving peptide synthesis. The Boc group serves as a protecting group for the amino group during these reactions, preventing unwanted side reactions . The exact enzymes, proteins, and other biomolecules that this compound interacts with can vary depending on the specific biochemical context .
Cellular Effects
The cellular effects of this compound are largely related to its role in peptide synthesis. As a component of larger peptide chains, it can influence cell function by contributing to the structure and function of proteins. The specific effects on cell signaling pathways, gene expression, and cellular metabolism would depend on the particular proteins that this compound is incorporated into .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its participation in peptide bond formation during protein synthesis. The Boc group protects the amino group, allowing peptide bonds to form without side reactions. Once the peptide chain is complete, the Boc group can be removed under acidic conditions, revealing the original amino group .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability, which is crucial for its role in peptide synthesis. Over time, it remains stable under a variety of conditions, making it a reliable component for biochemical experiments . Specific long-term effects on cellular function would depend on the context of its use.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As a component of larger peptides, its effects would likely depend on the specific peptide and the biological context. High doses could potentially lead to adverse effects, although this would also depend on the specific context .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis. It interacts with various enzymes during this process, including those involved in peptide bond formation. The Boc group can also interact with acids during deprotection .
Transport and Distribution
This compound, as a component of peptides, is transported and distributed within cells and tissues as part of these larger molecules. It may interact with various transporters and binding proteins depending on the specific peptide it is part of .
Subcellular Localization
The subcellular localization of this compound would depend on the specific proteins it is incorporated into. It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications of these proteins .
Propriétés
IUPAC Name |
2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPKSNMGVTYXQQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45233-75-8 | |
| Record name | 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















